BenchChemオンラインストアへようこそ!

3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine

Lipophilicity Drug-likeness Permeability

3-(1H-Imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 1705214-89-6) is a synthetic heterocyclic small molecule (MF: C₁₉H₂₀N₆O₂; MW: 364.4 g/mol) that integrates an imidazole ring, a pyridazine core, and a piperazine linker bearing a 2-methoxybenzoyl substituent. The compound possesses zero hydrogen bond donors, six hydrogen bond acceptors, four rotatable bonds, and a computed XLogP3 of 1.3, placing it within favorable oral drug-like chemical space.

Molecular Formula C19H20N6O2
Molecular Weight 364.409
CAS No. 1705214-89-6
Cat. No. B2825108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine
CAS1705214-89-6
Molecular FormulaC19H20N6O2
Molecular Weight364.409
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
InChIInChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3
InChIKeyALWRLKZSNCINOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 1705214-89-6): Procurement-Relevant Chemical Identity and Physicochemical Profile


3-(1H-Imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 1705214-89-6) is a synthetic heterocyclic small molecule (MF: C₁₉H₂₀N₆O₂; MW: 364.4 g/mol) that integrates an imidazole ring, a pyridazine core, and a piperazine linker bearing a 2-methoxybenzoyl substituent [1]. The compound possesses zero hydrogen bond donors, six hydrogen bond acceptors, four rotatable bonds, and a computed XLogP3 of 1.3, placing it within favorable oral drug-like chemical space [1]. It is listed in the PubChem compound database (CID 90539387) and is catalogued as a research-grade chemical with typical purity specifications of ≥95% [1]. The compound belongs to a broader class of imidazopyridazine derivatives that have been explored as ATP-competitive kinase inhibitors, notably against Mps-1 (TTK), Pim-1/2, and MKNK1/2 kinases, with disclosed applications in oncology [2][3].

Why Generic Substitution of 3-(1H-Imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine Is Not Scientifically Valid


Within the imidazolyl-pyridazinyl-piperazine chemotype, even modest alterations to the benzoyl substituent produce divergent physicochemical and pharmacological profiles. The mono-2-methoxybenzoyl group in CAS 1705214-89-6 confers a specific hydrogen-bond acceptor topology (six HBA; XLogP3 = 1.3) that differs measurably from the 2,3-dimethoxybenzoyl analog (CAS 1706089-13-5; MW 394.4; XLogP3 ≈ 0.9 estimated), the 3-chlorobenzoyl variant (CAS 1705503-01-0; increased lipophilicity), and the 2-trifluoromethylbenzoyl analog (substantially elevated logP and metabolic liability) [1][2]. Class-level evidence from the imidazopyridazine kinase inhibitor series demonstrates that benzoyl substitution regiochemistry and electronics directly modulate target potency, selectivity, and pharmacokinetic behavior—the imidazopyridazine core itself was found superior to benzimidazole cores in c-MYC HTRF pEC₅₀, solubility, and rat PK parameters [3]. Consequently, analog interchange without experimental validation risks divergent target engagement and ADME outcomes. The quantitative evidence below addresses the specific differentiators where data are available, while explicitly noting where direct comparative data remain absent.

Quantitative Differentiation Evidence for 3-(1H-Imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine (CAS 1705214-89-6) Versus Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Profile vs. 2,3-Dimethoxybenzoyl Analog (CAS 1706089-13-5)

CAS 1705214-89-6 exhibits a computed XLogP3 of 1.3 with zero hydrogen bond donors and six hydrogen bond acceptors [1]. The 2,3-dimethoxybenzoyl analog (CAS 1706089-13-5; MF: C₂₀H₂₂N₆O₃; MW: 394.4) introduces an additional methoxy group, adding one HBA and increasing topological polar surface area, thereby predicting lower passive membrane permeability [2]. This difference is relevant because lipophilicity in the 1-3 logP range is associated with balanced solubility and permeability for oral bioavailability, and the mono-methoxy substitution of CAS 1705214-89-6 may offer a more favorable permeability profile than the di-methoxy variant [3].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Structural Determinant of Kinase Hinge-Binding: Imidazole Substitution at the Pyridazine 3-Position vs. 2-Methylimidazole Variants

The unsubstituted imidazole at the pyridazine 3-position in CAS 1705214-89-6 provides a canonical hinge-binding motif that occupies the adenine pocket of ATP-competitive kinases [1]. In contrast, the 2-methylimidazole variant (e.g., 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine) introduces steric bulk at the 2-position of the imidazole, which can alter hinge-region complementarity and selectivity across the kinome [2]. Published imidazopyridazine Pim-1/2 co-crystal structures (PDB: 5KZI) confirm that the unsubstituted imidazole moiety forms a critical hydrogen bond with the hinge residue (Glu121 in Pim-1), a contact that would be sterically perturbed by 2-methyl substitution [3]. Subnanomolar Pim-1/2 inhibition (IC₅₀ = 0.024 nM and 0.095 nM) was achieved with unsubstituted imidazopyridazine scaffolds, demonstrating the potency advantage of the unencumbered hinge-binding motif [3].

Kinase inhibition Hinge-binding motif ATP-competitive Structure-activity relationship

Rotatable Bond Count and Molecular Flexibility as a Selectivity Determinant vs. 7-Methoxybenzofuran-2-carbonyl Analog (CAS 1351618-32-0)

CAS 1705214-89-6 contains four rotatable bonds, conferring moderate conformational flexibility [1]. The 7-methoxy-1-benzofuran-2-carbonyl analog (CAS 1351618-32-0) replaces the 2-methoxybenzoyl group with a fused benzofuran carbonyl, which reduces the rotatable bond count and restricts conformational freedom [2]. In kinase inhibitor design, increased conformational flexibility (within an optimal range of ≤10 rotatable bonds) can enable induced-fit binding across a broader set of kinase conformations (Type I vs. Type II binding modes), whereas rigidified analogs may exhibit narrower selectivity windows [3]. The class-level Mps-1 (TTK) inhibitor series demonstrates that conformational flexibility around the benzoyl-piperazine linkage is critical for achieving sub-nanomolar TTK inhibition (IC₅₀ = 0.70 nM reported for a related imidazopyridazine Mps-1 inhibitor) [4].

Molecular flexibility Entropic penalty Kinase selectivity Rotatable bonds

Hydrogen Bond Donor Count: Zero HBD Profile Differentiates from Piperazine-NH Containing Intermediates

CAS 1705214-89-6 has zero hydrogen bond donors (HBD = 0), a consequence of full substitution at both piperazine nitrogens and the absence of free -NH or -OH groups [1]. This contrasts with the synthetic precursor 3-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyridazine (CAS 1949816-23-2; MW: 230.27; HBD = 1), which contains a free piperazine NH [2]. The zero-HBD profile of CAS 1705214-89-6 is predicted to enhance passive membrane permeability and potentially improve blood-brain barrier penetration relative to the free-piperazine precursor, based on established correlations between HBD count and CNS MPO desirability scores [3].

Hydrogen bond donor Permeability CNS penetration ADME optimization

MolBiC Bioactivity Landscape: Evidence of Sub-100 nM Target Engagement Across Multiple Cell Lines

The MolBiC (Molecular Bioactivity) database contains compound-specific bioactivity data for CAS 1705214-89-6 (Compound ID: CP0037646), mapping the compound's activity across multiple cell lines and protein targets [1]. The bioactivity map includes entries in the ≤0.1 μM (sub-100 nM) potency range, indicating that the compound engages one or more biological targets with high affinity [1]. While the specific target identities and exact IC₅₀ values are not publicly accessible through the database interface without direct query, the presence of sub-100 nM bioactivity is consistent with the kinase inhibition profile expected for this chemotype [2]. This database-level evidence distinguishes CAS 1705214-89-6 from structurally similar but uncharacterized analogs that lack any bioactivity annotation in public repositories.

Bioactivity Target engagement Cell-based assay Kinase profiling

Recommended Research and Industrial Application Scenarios for 3-(1H-Imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Enrichment for Oncology Target Discovery

The unsubstituted imidazole hinge-binding motif and four-rotatable-bond flexibility of CAS 1705214-89-6 support its use as a diversity element in ATP-competitive kinase inhibitor screening decks. Class-level evidence demonstrates that imidazopyridazine scaffolds achieve sub-nanomolar potency against Pim-1 (IC₅₀ = 0.024 nM) and Mps-1/TTK (IC₅₀ = 0.70 nM) kinases [1][2]. The compound's zero-HBD and balanced XLogP3 (1.3) profile further supports its inclusion in fragment-to-lead or hit-expansion libraries where permeability and CNS accessibility are desired attributes [3]. Procurement of this specific analog is warranted over the 2-methylimidazole variants when hinge-region hydrogen bonding is a critical pharmacophoric requirement [1].

Medicinal Chemistry Lead Optimization with Favorable Physicochemical Starting Point

With MW = 364.4, XLogP3 = 1.3, HBD = 0, and four rotatable bonds, CAS 1705214-89-6 resides within optimal oral drug-like chemical space as defined by Lipinski and Veber guidelines [3][4]. Relative to the 2,3-dimethoxybenzoyl analog (MW = 394.4; higher HBA count), the target compound offers a lower molecular weight starting point with predicted superior solubility, providing greater latitude for property-preserving SAR exploration during lead optimization [3]. The mono-methoxy substitution also leaves the para- and meta-positions of the benzoyl ring available for further vector exploration without exceeding typical lead-like MW thresholds [2].

Chemical Biology Probe Development Requiring Pre-Annotated Bioactivity

The MolBiC database annotation of sub-100 nM bioactivity for CAS 1705214-89-6 (Compound CP0037646) distinguishes it from many structurally similar but uncharacterized analogs in the imidazopyridazine-piperazine series [5]. This pre-existing bioactivity annotation, even in the absence of fully disclosed target identities, reduces the risk associated with probe compound selection. Research groups initiating chemical biology campaigns can prioritize this compound for secondary assays and selectivity profiling, leveraging the database-level evidence as an initial triage filter that unannotated analogs cannot provide [5].

Structure-Activity Relationship Studies of Benzoyl Substitution Effects on Kinase Selectivity

The 2-methoxybenzoyl group in CAS 1705214-89-6 serves as a defined reference point for systematic SAR expansion. Compared to the 3-chlorobenzoyl analog (CAS 1705503-01-0) and the trifluoromethylbenzoyl variant, the electron-donating methoxy substituent provides a distinct electronic environment that can modulate the piperazine carbonyl's hydrogen-bond acceptor strength and the overall dipole moment of the benzoyl moiety [6]. This makes CAS 1705214-89-6 the preferred starting scaffold for SAR campaigns aimed at correlating benzoyl electronics with kinase selectivity profiles, where the mono-methoxy group represents the electron-rich extreme relative to electron-withdrawing halogenated comparators [6].

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.